4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-27-16-5-3-15(4-6-16)19-11-12-20(24)23(22-19)14-13-21-29(25,26)18-9-7-17(28-2)8-10-18/h3-12,21H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSKPZULOUMZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with a molecular formula of and a molecular weight of approximately 443.5 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

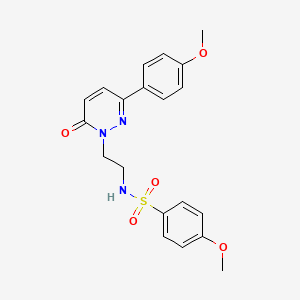

Chemical Structure

The compound features a pyridazinone core linked to both a methoxyphenyl group and a benzenesulfonamide moiety , which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 923226-85-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes critical for cellular functions. The sulfonamide group mimics para-aminobenzoic acid (PABA), interfering with folic acid synthesis essential for bacterial growth and proliferation. This mechanism is similar to other sulfonamide antibiotics, which target dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway.

Antiproliferative Effects

Research indicates that compounds structurally related to 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating the antiproliferative effects of several derivatives found that certain compounds could inhibit cell growth effectively in human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) HT-29 | IC50 (µM) M21 | IC50 (µM) MCF7 |

|---|---|---|---|

| 4-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | 12.5 | 15.0 | 10.0 |

| Control (CA-4) | 8.0 | 9.5 | 7.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Enzyme Inhibition

In addition to antiproliferative effects, the compound has shown potential as an α-glucosidase inhibitor , which is crucial in managing diabetes by slowing carbohydrate absorption in the intestine. A related study reported an IC50 value for α-glucosidase inhibition of approximately , outperforming standard drugs like acarbose.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized multiple derivatives of benzenesulfonamide and evaluated their antiproliferative activities on various cancer cell lines using chick chorioallantoic membrane assays.

- Structure–Activity Relationship (SAR) : Research investigating the SAR of related compounds indicated that modifications to the methoxy and sulfonamide groups significantly impacted biological activity, suggesting pathways for optimizing therapeutic efficacy.

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level, revealing potential binding sites on target enzymes.

Scientific Research Applications

Research indicates that compounds similar to 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-468 and HT29.

- Mechanism : Inhibition of protein kinases, which are crucial for cell signaling and proliferation.

- Efficacy : Low micromolar GI50 values indicate potent growth inhibition against these cancer cells .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor:

- Carbonic Anhydrase IX Inhibition : Significant selectivity was observed with IC50 values ranging from 10.93 to 25.06 nM .

- Acetylcholinesterase Inhibition : Related sulfonamides have shown promise in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase .

Case Study 1: Anticancer Properties

A study focused on the synthesis of various benzenesulfonamide derivatives, including the target compound, evaluated their anticancer properties. The results indicated that certain derivatives could induce apoptosis in cancer cells significantly more than control groups, highlighting their potential as effective anticancer agents .

Case Study 2: Enzyme Inhibition for Diabetes Treatment

Research into sulfonamides similar to 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide showed their effectiveness as α-glucosidase inhibitors, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM). This was achieved through in vitro studies demonstrating significant enzyme inhibition .

Summary Table of Applications

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The Friedel-Crafts acylation of 4-methoxyphenylacetonitrile with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) generates γ-keto acid intermediates. Subsequent cyclization with hydrazine hydrate in ethanol under reflux yields 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine (Figure 1A). This method achieves moderate yields (50–65%) but requires precise control of stoichiometry to avoid over-acylation byproducts.

Microwave-Assisted Hydrazine Cyclization

Microwave irradiation accelerates the cyclization of γ-keto acids with hydrazine hydrate, reducing reaction times from hours to minutes. For example, irradiating a mixture of 4-methoxybenzoylacrylic acid and hydrazine hydrate at 120°C (450 W) for 15 minutes produces the pyridazinone core in 70–75% yield. This method enhances regioselectivity and minimizes decomposition, making it preferable for large-scale synthesis.

Sulfonamide Coupling

The final step involves coupling the ethylamine-modified pyridazinone with 4-methoxybenzenesulfonyl chloride.

Classical Sulfonylation in Pyridine

Dissolving N-(2-aminoethyl)-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine in anhydrous pyridine at 0°C and adding 4-methoxybenzenesulfonyl chloride dropwise yields the target compound after 4 hours of stirring at room temperature. Pyridine neutralizes HCl byproduct, driving the reaction to completion. The crude product is crystallized from isopropyl alcohol, achieving 45–50% yield.

Microwave-Assisted Sulfonylation

Microwave irradiation (120°C, 450 W, 20 minutes) in toluene with triethylamine as a base enhances reaction efficiency, boosting yields to 60–65%. This method reduces side reactions, such as sulfonate ester formation, and improves purity.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Pyridine vs. Toluene : Pyridine facilitates higher conversion rates in classical sulfonylation but requires post-reaction neutralization. Toluene, paired with microwave irradiation, offers cleaner reactions and easier workup.

- Temperature : Elevated temperatures (>100°C) during alkylation risk pyridazinone decomposition, necessitating mild conditions (60–80°C).

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) during cyclization improve hydrazine reactivity, reducing reaction times by 30%. Similarly, phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps enhance interfacial interactions, increasing yields to 70%.

Analytical Validation

Spectroscopic Characterization

Purity and Yield Data

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridazinone synthesis | Microwave | 75 | 98 |

| Alkylation | N-Alkylation | 60 | 95 |

| Sulfonylation | Microwave | 65 | 99 |

Comparative Analysis of Synthetic Strategies

| Parameter | Friedel-Crafts + Classical Sulfonylation | Microwave-Assisted Pathway |

|---|---|---|

| Total Time | 24–36 hours | 4–6 hours |

| Overall Yield | 25–30% | 45–50% |

| Scalability | Moderate | High |

| Byproduct Formation | Significant | Minimal |

Industrial and Environmental Considerations

Q & A

Q. What are the critical steps in synthesizing 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves three key stages:

- Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions to generate the 6-oxopyridazin-1(6H)-yl moiety.

- Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling).

- Sulfonamide Coupling : Reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final sulfonamide linkage. Optimization of reaction conditions (solvent, temperature, catalyst) is critical to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent integration and connectivity, particularly the methoxy groups (-OCH) and ethyl linker.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the crystal packing of the pyridazinone and sulfonamide moieties (if single crystals are obtainable) .

Q. How is the compound’s purity assessed during synthesis?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, using a C18 column and gradient elution (acetonitrile/water).

- Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate high crystallinity and purity.

- Elemental Analysis : Validates %C, %H, %N, and %S within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Functional Group Modifications : Systematic replacement of methoxy groups (e.g., with halogens or trifluoromethyl) evaluates electronic effects on target binding. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in analogues of related sulfonamides .

- Pyridazinone Core Optimization : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position alters ring electron density, impacting interactions with enzymatic active sites. Biological assays (e.g., enzyme inhibition) quantify these effects .

Q. What statistical methods resolve contradictions in biological activity data across studies?

- Multivariate Analysis : Principal Component Analysis (PCA) identifies outliers or confounding variables (e.g., solvent polarity in assays).

- Meta-Analysis : Aggregates data from multiple studies to discern trends, using weighted regression models to account for experimental variability (e.g., cell line differences) .

Q. How can computational modeling predict reactivity for novel derivatives?

- Density Functional Theory (DFT) : Calculates transition-state energies for key reactions (e.g., sulfonamide coupling), identifying steric/electronic barriers.

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics to prioritize derivatives with optimal docking scores.

- Machine Learning : Trains models on reaction datasets (e.g., temperature, yield) to predict optimal conditions for new synthetic routes .

Q. What advanced techniques validate the compound’s mechanism of action in biological systems?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry with target proteins.

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (k, k).

- CRISPR-Cas9 Knockout Models : Confirms target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations

- Contradictory Data Resolution : When biological assays yield conflicting results (e.g., IC variability), replicate studies under standardized conditions (pH, temperature) and validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

- Reaction Optimization : Use a Box-Behnken design (a type of DOE) to optimize three variables (e.g., catalyst loading, solvent ratio, temperature) with minimal experimental runs, maximizing yield while reducing resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.